molecular formula C16H33Br B8018697 1-Bromo-1,1-dideuteriohexadecane

1-Bromo-1,1-dideuteriohexadecane

Cat. No.: B8018697
M. Wt: 307.35 g/mol
InChI Key: HNTGIJLWHDPAFN-BPPAMHLBSA-N
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Description

1-Bromo-1,1-dideuteriohexadecane is a deuterated derivative of 1-bromohexadecane (C₁₆H₃₃Br), where two hydrogen atoms at the terminal carbon (C-1) are replaced with deuterium (D). Its molecular formula is C₁₆H₃₁D₂Br, with a molecular weight of 307.35 g/mol (calculated by adding 2.012 g/mol to the non-deuterated form’s 305.34 g/mol ). Key identifiers include CAS numbers 284474-40-4 and 284474-41-5 for its isotopologues . This compound is primarily used in mechanistic studies and nuclear magnetic resonance (NMR) spectroscopy due to deuterium’s kinetic isotope effects and reduced signal interference in proton NMR .

Properties

IUPAC Name

1-bromo-1,1-dideuteriohexadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i16D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTGIJLWHDPAFN-BPPAMHLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs: Straight-Chain Bromoalkanes

Straight-chain bromoalkanes share the general formula CₙH₂ₙ₊₁Br but differ in chain length, affecting physical properties and reactivity.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-Bromohexadecane C₁₆H₃₃Br 305.34 112-82-3 High boiling point (~343°C), surfactant synthesis
1-Bromo-1,1-dideuteriohexadecane C₁₆H₃₁D₂Br 307.35 284474-40-4 NMR spectroscopy, isotopic labeling
1-Bromoundecane C₁₁H₂₃Br 235.21 693-67-4 Intermediate in organic synthesis
1-Bromohexane C₆H₁₃Br 165.07 111-25-1 Solvent, lower boiling point (~155°C)
1-Bromooctadecane C₁₈H₃₇Br 333.39 112-89-0 Longer chain, higher viscosity

Key Observations :

  • Longer chains (e.g., C₁₈) exhibit higher molecular weights and melting points due to increased van der Waals interactions.
  • Deuteration minimally alters physical properties but significantly impacts spectroscopic applications .

Branched and Substituted Analogs

Branched Bromoalkanes
  • 1-Bromo-2-methylhexadecane (C₁₇H₃₅Br): A branched analog with a methyl group at C-2. Its steric hindrance slows nucleophilic substitution (SN2) reactions compared to linear analogs .
Halogenated and Unsaturated Variants
  • 1-Bromo-1,1-difluoro-2-heptene (C₇H₁₁BrF₂): Contains fluorine substituents and a double bond, enhancing electrophilicity. Used in fluoropolymer synthesis .
  • 1-Bromo-1,2-dichlorocyclopropane (C₃H₃BrCl₂): Cyclic structure with chlorine atoms, leading to unique reactivity in ring-opening reactions .

Isotopic Analogs

Deuterated bromoalkanes, such as 1-bromohexadecane-d₃₃ (fully deuterated), are critical in:

  • Kinetic isotope effect studies : Deuterium reduces reaction rates in SN2 mechanisms .
  • NMR applications : Deuterium’s low natural abundance eliminates signal overlap in proton NMR .

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